N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine
CAS No.: 2640830-63-1
Cat. No.: VC11835113
Molecular Formula: C17H18BrN5O
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640830-63-1 |
|---|---|
| Molecular Formula | C17H18BrN5O |
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | N-[(4-bromophenyl)methyl]-9-(oxolan-2-ylmethyl)purin-6-amine |
| Standard InChI | InChI=1S/C17H18BrN5O/c18-13-5-3-12(4-6-13)8-19-16-15-17(21-10-20-16)23(11-22-15)9-14-2-1-7-24-14/h3-6,10-11,14H,1-2,7-9H2,(H,19,20,21) |
| Standard InChI Key | MDWHQBGTRXRAGW-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Br |
| Canonical SMILES | C1CC(OC1)CN2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)Br |
Introduction
N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a synthetic organic compound classified as a purine derivative. It features a bromophenyl group and an oxolan-2-ylmethyl group attached to a purine ring, which is significant in various biochemical interactions. This compound is of interest in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine typically involves several key steps:
-
Formation of the Bromophenyl Intermediate: This involves the bromination of aniline to form 4-bromoaniline.
-
Purine Ring Formation: Cyclization reactions are used to create the purine structure.
-
Attachment of the Oxolan Group: Alkylation with oxolan derivatives under basic conditions finalizes the synthesis.
Industrial production may optimize these synthetic routes using advanced catalysts and purification techniques such as recrystallization and chromatography to enhance yield and purity.
Chemical Reactions
N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine can undergo various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Amines | Basic conditions (e.g., sodium hydroxide) |
These reactions can yield derivatives with varying biological activities, enhancing the compound's utility in research and development.
Biological Activity and Applications
The mechanism of action for N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine involves interactions with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity or interfere with DNA replication processes, contributing to its potential therapeutic effects in cancer treatment and other diseases.
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Potential to inhibit cancer cell growth through enzyme inhibition |
| Antiviral Properties | May interfere with viral replication processes |
| Enzyme Inhibition | Can inhibit specific enzymes involved in metabolic pathways |
Research Findings and Future Directions
Research on purine derivatives like N-[(4-bromophenyl)methyl]-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine highlights their potential in medicinal chemistry. Future studies should focus on optimizing synthesis methods, exploring additional biological activities, and developing therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume